molecular formula C20H13IN4O2 B2359409 (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-85-0

(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No. B2359409
CAS RN: 321998-85-0
M. Wt: 468.254
InChI Key: RVTXJKKUCJILNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone” is a chemical compound with the molecular formula C20H13IN4O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of an iodophenyl group, a pyrazol group, and a pyrimidinyloxyphenyl group . The molecular weight of the compound is 468.254.

Scientific Research Applications

Antimicrobial Activity

(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone and its derivatives have shown promising results in antimicrobial studies. For instance, a series of similar compounds demonstrated significant antimicrobial activities, with some showing high effectiveness comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study highlighted the synthesis of novel pyrazoline derivatives, including compounds structurally related to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, which exhibited potent antibacterial activity (Ravula et al., 2016).

Anticancer Properties

Research has also delved into the anticancer potential of compounds related to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. A study synthesized a series of pyrazole derivatives and evaluated them for anticancer activity, finding some of them exhibited higher activity than the reference drug doxorubicin (Hafez et al., 2016).

Enzyme Inhibitory Activity

Enzyme inhibitory activities are another area where compounds similar to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone have been studied. For instance, a set of compounds was designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some showing significant inhibitory activities (Cetin et al., 2021).

Structural Analysis

Structural analysis and synthesis processes of related compounds have also been extensively researched. These studies contribute to understanding the molecular structure and potential applications of such compounds in various therapeutic areas (Swamy et al., 2013).

Corrosion Inhibition

Interestingly, some pyrazole derivatives, which are structurally related to the compound , have been investigated for their corrosion inhibition properties. These compounds have demonstrated effective corrosion inhibition effects on mild steel in acidic solutions (Yadav et al., 2015).

Molecular Docking Studies

Molecular docking studies of related compounds have provided insights into their potential biological activities and interactions with various biological targets. This includes their binding affinities and potential as drug candidates (Radhika et al., 2020).

properties

IUPAC Name

(4-iodophenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN4O2/c21-16-6-2-15(3-7-16)19(26)25-13-10-18(24-25)14-4-8-17(9-5-14)27-20-22-11-1-12-23-20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTXJKKUCJILNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

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